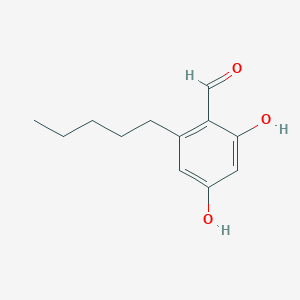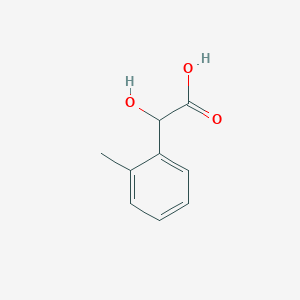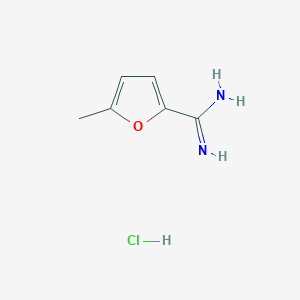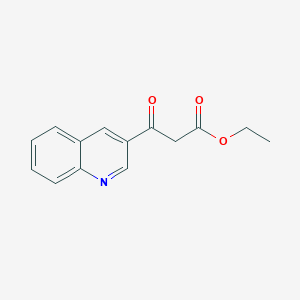
Ethyl 3-oxo-3-(quinolin-3-yl)propanoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Ethyl 3-oxo-3-(quinolin-3-yl)propanoate is C14H13NO3 . The molecular weight is 243.25792 . The structure of this compound includes a quinoline ring attached to a propanoate group via a 3-oxo linkage .Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(quinolin-3-yl)propanoate has a melting point of 63-64 °C, a predicted boiling point of 364.2±17.0 °C, and a predicted density of 1.208±0.06 g/cm3 . The storage temperature is 2-8°C . The pKa is predicted to be 8.05±0.46 .Aplicaciones Científicas De Investigación
Synthesis of Benzoquinoline Derivatives
Ethyl 3-oxo-3-(quinolin-3-yl)propanoate plays a role in the synthesis of various benzoquinoline derivatives. Research by Gusak and Kozlov (2007) demonstrated that condensing ethyl 3-oxo-3-(quinolin-3-yl)propanoate with azomethines led to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and esters of corresponding 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids, important for the development of new chemical entities (Gusak & Kozlov, 2007).
Antimicrobial Activity
A study conducted by Mathada and Mathada (2009) explored the antimicrobial activity of compounds synthesized from ethyl 3-oxo-3-(quinolin-3-yl)propanoate. They observed significant antibacterial and antifungal properties in these compounds, indicating potential applications in developing new antimicrobial agents (Mathada & Mathada, 2009).
Quality Control of Pharmaceuticals
Research by Zubkov et al. (2016) highlighted the use of ethyl 3-oxo-3-(quinolin-3-yl)propanoate in the quality control of active pharmaceutical ingredients. They analyzed and tested analytical methods for controlling the quality of pharmaceutical compounds derived from 3-(2-methyl-4 oxo-1,4-dihydroquinoline-3-yl) propanoic acids, demonstrating the importance of this compound in ensuring pharmaceutical safety and efficacy (Zubkov et al., 2016).
Anticoagulant Activity
Potapov et al. (2021) investigated the anticoagulant activity of derivatives synthesized from ethyl 3-oxo-3-(quinolin-3-yl)propanoate. Their research found that certain compounds exhibited inhibitory activity against blood coagulation factors, suggesting potential therapeutic applications in treating coagulation disorders (Potapov et al., 2021).
Herbicide Development
Makino and Yoshioka (1987) utilized ethyl 3-oxo-3-(quinolin-3-yl)propanoate in synthesizing a new fluoro analogue of the herbicide quizalofopethyl, indicating its potential application in agricultural chemistry (Makino & Yoshioka, 1987).
Propiedades
IUPAC Name |
ethyl 3-oxo-3-quinolin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)8-13(16)11-7-10-5-3-4-6-12(10)15-9-11/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULVYXANDFIJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(quinolin-3-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



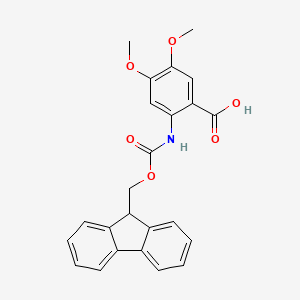
![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)

![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)

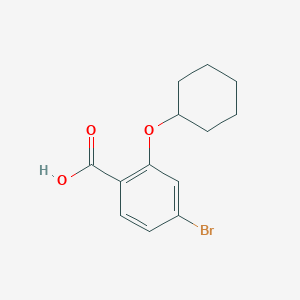
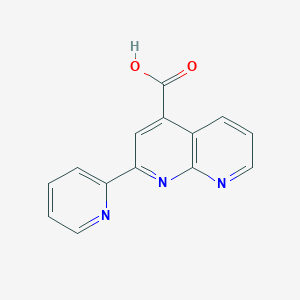

![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)
